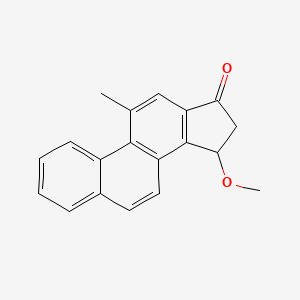
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. It is known for its complex structure and has been studied for its potential carcinogenic properties .
Análisis De Reacciones Químicas
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one has been extensively studied for its carcinogenic properties. It forms DNA adducts, which are alterations in DNA that can lead to mutations and cancer. Research has shown that this compound can induce tumors in various tissues, including the liver, lung, and skin . It is used in studies to understand the mechanisms of carcinogenesis and the formation and repair of DNA adducts .
Mecanismo De Acción
The carcinogenic effects of 15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and potentially cancer. The compound’s molecular targets include DNA, and the pathways involved are those related to DNA damage response and repair .
Comparación Con Compuestos Similares
Similar compounds to 15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one include other polycyclic aromatic ketones and hydrocarbons. These compounds also have carcinogenic properties and can form DNA adducts. the specific structure of this compound, with its methoxy and methyl groups, may influence its reactivity and the types of DNA adducts it forms, making it unique among its peers .
Propiedades
Número CAS |
83053-62-7 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
15-methoxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O2/c1-11-9-15-16(20)10-17(21-2)19(15)14-8-7-12-5-3-4-6-13(12)18(11)14/h3-9,17H,10H2,1-2H3 |
Clave InChI |
HCIMZCRMCWYEKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(CC2=O)OC)C3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


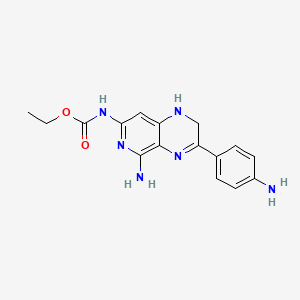
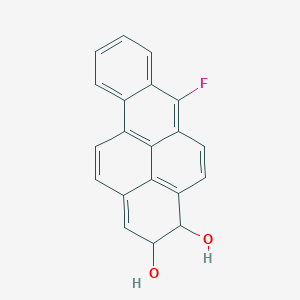
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)

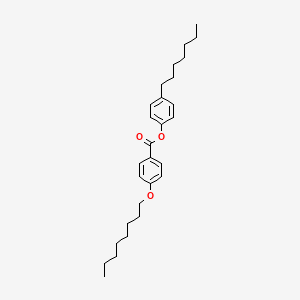
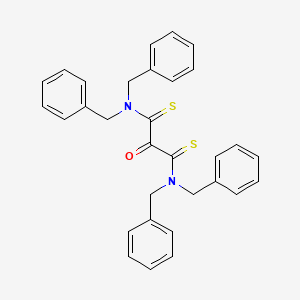

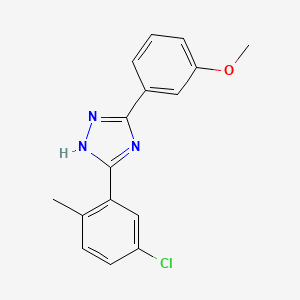

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

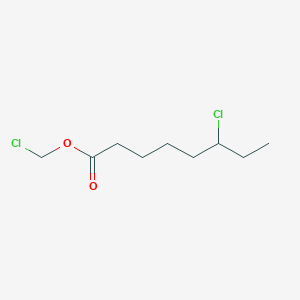
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)

